

Comparative Docking Analysis of 4-Fluoro-3H-pyrazole Analogs in Drug Discovery

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Compound of Interest

Compound Name: 4-Fluoro-3H-pyrazole

Cat. No.: B15173962

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A comprehensive guide for researchers and drug development professionals on the binding affinities and interaction mechanisms of **4-Fluoro-3H-pyrazole** analogs with various protein targets.

This guide provides a comparative overview of molecular docking studies performed on **4-Fluoro-3H-pyrazole** analogs, a class of compounds showing significant promise in medicinal chemistry. The inclusion of a fluorine atom can modulate the physicochemical properties of these molecules, potentially enhancing their binding affinity, metabolic stability, and overall efficacy as therapeutic agents. This analysis summarizes key quantitative data from various studies, details the experimental methodologies employed, and visualizes relevant biological pathways and experimental workflows to offer a clear and objective comparison for researchers in the field.

Data Presentation: A Comparative Look at Binding Affinities

The following tables summarize the docking scores and biological activity data for various **4-Fluoro-3H-pyrazole** analogs and related pyrazole derivatives against several key protein targets implicated in diseases such as cancer and Alzheimer's disease.

Table 1: Docking Scores of Pyrazole Analogs Against Cancer-Related Kinases

Compound ID	Target Protein (PDB ID)	Docking Score (kcal/mol)	Reference
CF-4	Lung Cancer Target (4C9W)	-8.8	[1]
CF-8	Lung Cancer Target (4C9W)	-8.2	[1]
Compound 3j	Neuroblastoma Target (3V2B)	-7.700	[2]
Compound 3i	VEGFR-2	-	[3]
Compound 3a	VEGFR-2	-	[3]
Fluorinated Pyrazoline 1	EGFR Tyrosine Kinase (1M17)	-	[4] [5]
Fluorinated Pyrazoline 2	EGFR Tyrosine Kinase (1M17)	-	[4] [5]

Table 2: Biological Activity of Pyrazole Analogs

Compound ID	Target/Cell Line	Activity (IC50/GI50)	Reference
Compound 13	Plasmodium falciparum calcium-dependent protein kinase 1	56 nM	[6]
Compound 3j	SH-SY5Y Neuroblastoma Cell Line	19.18 µg/ml	[2]
Compound 3i	PC-3 (Prostate Cancer)	1.24 µM	[3]
Compound 3a	PC-3 (Prostate Cancer)	1.22 µM	[3]
Compound 3i	VEGFR-2	8.93 nM	[3]
Compound K3	Butyrylcholinesterase (BuChE)	0.79 µM	[7]
Pyrazole-based BCR-ABL inhibitor	Bcr-Abl Kinase	-	[6]
Pyrazolo[3,4-d]pyrimidine XVI	60-NCI cell lines	1.17 - 18.40 µM	[8]

Experimental Protocols

The methodologies cited in the referenced studies for molecular docking simulations are crucial for understanding and reproducing the presented data. Below are detailed protocols based on the available information.

General Molecular Docking Workflow

- **Protein Preparation:** The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed. Hydrogen atoms are added, and the protein structure is optimized for the docking calculations, which includes assigning correct bond orders and protonation states.

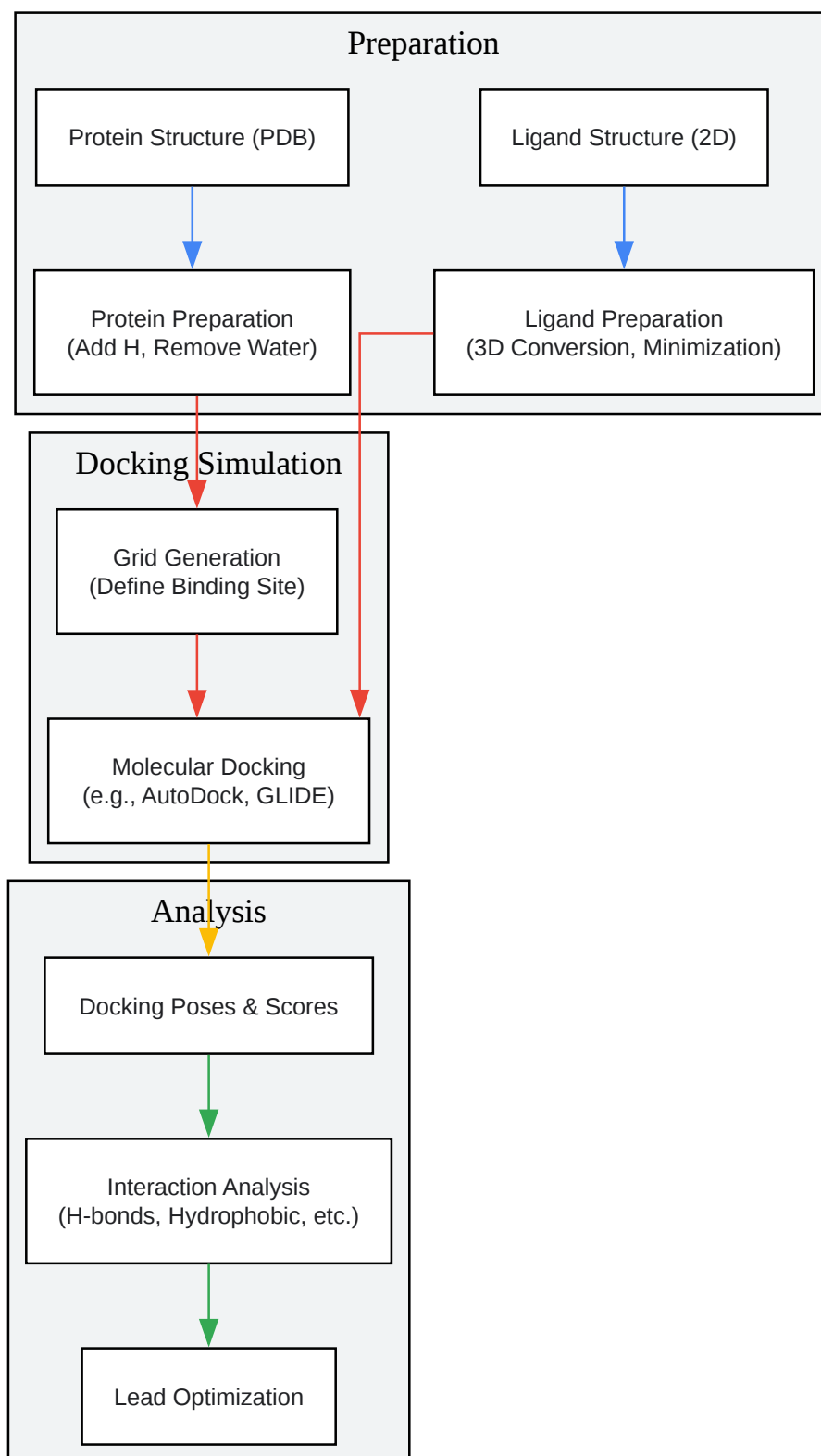
- **Ligand Preparation:** The 2D structures of the **4-Fluoro-3H-pyrazole** analogs are drawn using chemical drawing software and converted to 3D structures. The ligands are then energetically minimized using a suitable force field.
- **Grid Generation:** A binding site is defined on the protein, usually centered around the co-crystallized ligand or a predicted active site. A grid box is generated within this site to define the space for the ligand to dock.
- **Molecular Docking:** Docking simulations are performed using software such as AutoDock, GLIDE, or MOE.^{[1][9][10]} The software samples a large number of possible conformations and orientations of the ligand within the binding site and scores them based on a scoring function that estimates the binding affinity.
- **Analysis of Results:** The resulting docked poses are analyzed to identify the most favorable binding mode. This includes examining the docking score, binding energy, and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein residues.

Specific Software and Force Fields Mentioned:

- **GLIDE:** Used for docking studies on pyrazole analogues as anticancer leads.^[1]
- **AutoDock:** Employed for docking of fluorinated chalcone and pyrazoline analogs against the EGFR tyrosine kinase domain.^[4]
- **Molecular Operating Environment (MOE):** Utilized for molecular docking analyses of 4-difluoromethyl pyrazole derivatives as cyclooxygenase-2 inhibitors.^[9]
- **Qikprop:** Used to assess the druggable and safety profile (ADME properties) of synthesized pyrazole analogs.^[1]

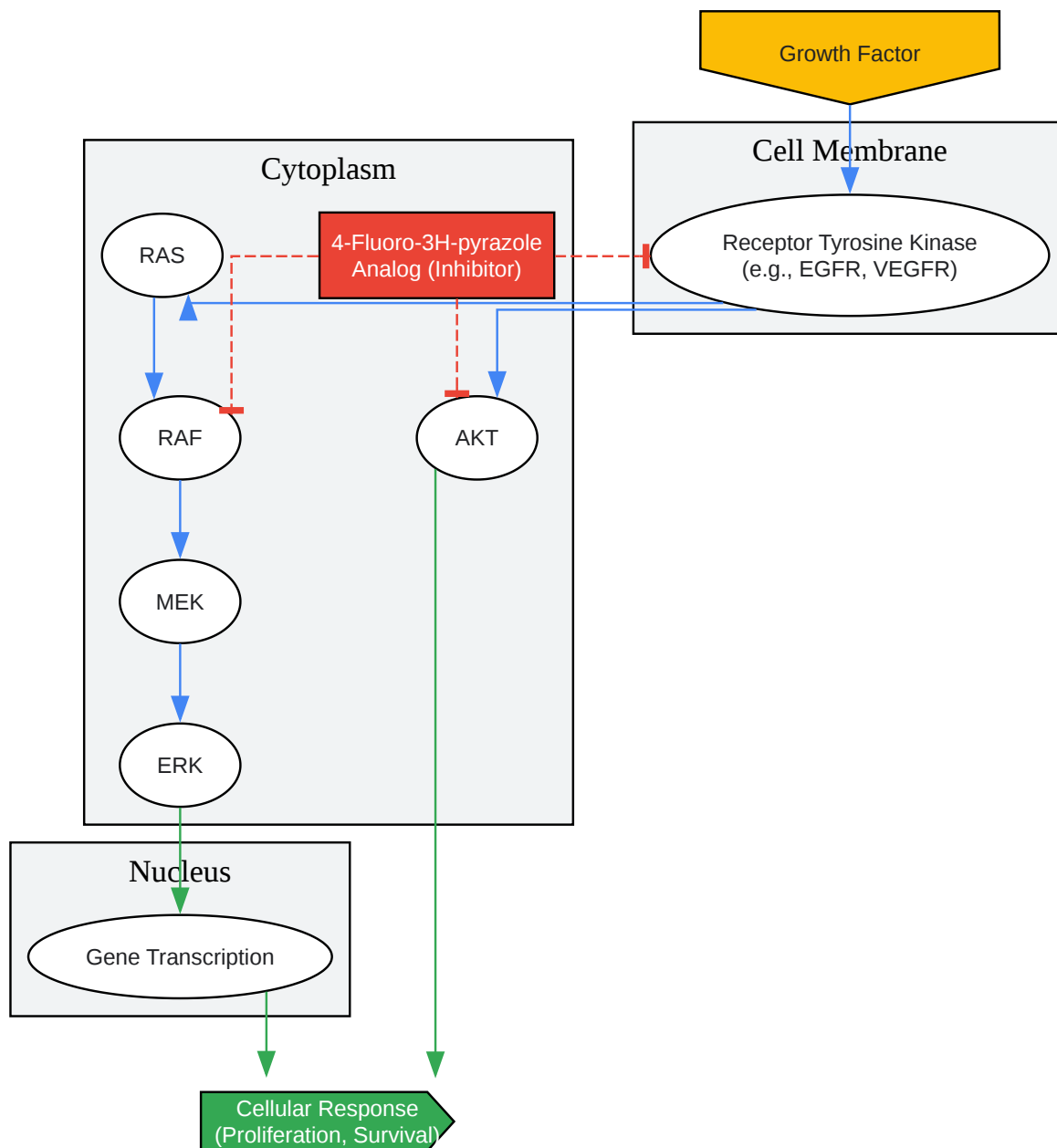
Visualizing Molecular Interactions and Pathways

Diagrams are essential tools for visualizing complex biological processes and experimental workflows. The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts related to the docking studies of **4-Fluoro-3H-pyrazole** analogs.



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A general workflow for molecular docking studies.



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Simplified kinase signaling pathway and points of inhibition.

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